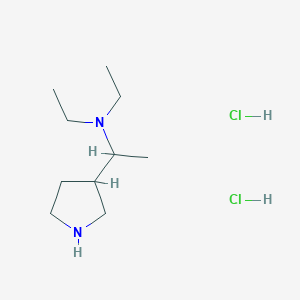
N,N-Diethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride
説明
N,N-Diethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride, also known as N-ethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride and NEPE, is a synthetic compound that has been used in a variety of research applications. It is a derivative of the naturally occurring neurotransmitter, dopamine, and has been studied for its potential use as a therapeutic agent for the treatment of a variety of neurological disorders. NEPE is a potent agonist of dopamine receptors and has been found to have a number of biochemical and physiological effects.
科学的研究の応用
NEPE has been studied for its potential use as a therapeutic agent for the treatment of a variety of neurological disorders, such as Parkinson's disease and schizophrenia. It has also been investigated for its potential use in the treatment of depression, anxiety, and addiction. In addition, NEPE has been studied for its potential application in the treatment of Alzheimer's disease, Huntington's disease, and other neurological disorders.
作用機序
NEPE is a potent agonist of dopamine receptors and has been found to bind to and activate the dopamine D2 and D3 receptors. It has been found to increase the amount of dopamine released in the brain, which can lead to an increase in the levels of dopamine in the brain. This can lead to an increase in the activity of the dopamine system, which can have a number of beneficial effects on the brain, such as increased alertness, improved concentration, and improved mood.
Biochemical and Physiological Effects
NEPE has been found to have a number of biochemical and physiological effects. It has been found to increase the amount of dopamine released in the brain, which can lead to an increase in the activity of the dopamine system. This can lead to an increase in alertness, improved concentration, and improved mood. In addition, NEPE has been found to reduce the levels of the neurotransmitter, serotonin, which can lead to an increase in anxiety. NEPE has also been found to reduce the levels of the neurotransmitter, norepinephrine, which can lead to an increase in fatigue.
実験室実験の利点と制限
NEPE has a number of advantages and limitations when used in laboratory experiments. On the one hand, it is a potent agonist of dopamine receptors and has been found to increase the amount of dopamine released in the brain. This can be beneficial for studying the effects of dopamine on the brain and behavior. On the other hand, NEPE can be toxic in high doses and can cause side effects such as nausea, vomiting, and headache.
将来の方向性
The potential applications of NEPE are still being explored, and there are a number of potential future directions for research. One potential direction is to investigate the use of NEPE as a therapeutic agent for the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Another potential direction is to investigate the use of NEPE as a treatment for depression, anxiety, and addiction. Finally, NEPE could be explored as a potential treatment for Alzheimer's disease and Huntington's disease.
特性
IUPAC Name |
N,N-diethyl-1-pyrrolidin-3-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-4-12(5-2)9(3)10-6-7-11-8-10;;/h9-11H,4-8H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJQABJZMDDGQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)C1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



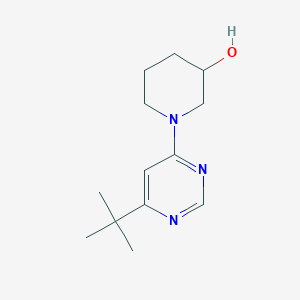
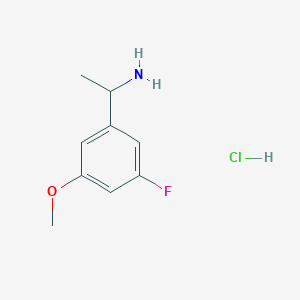
![4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B1485929.png)
![4-[(1H-imidazol-1-yl)methyl]oxan-4-ol](/img/structure/B1485930.png)
![1-[(1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485931.png)

![3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride](/img/structure/B1485935.png)
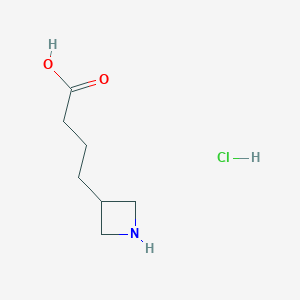
![1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride](/img/structure/B1485937.png)
![5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1485938.png)

![1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol](/img/structure/B1485940.png)
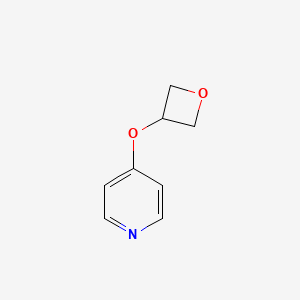
![N,N-Dimethyl-2-azabicyclo[2.2.2]octan-5-amine](/img/structure/B1485948.png)